Methyl 2-(azetidin-2-yl)acetate Methyl 2-(azetidin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513342
InChI: InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3
SMILES: COC(=O)CC1CCN1
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Methyl 2-(azetidin-2-yl)acetate

CAS No.:

Cat. No.: VC13513342

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(azetidin-2-yl)acetate -

Specification

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name methyl 2-(azetidin-2-yl)acetate
Standard InChI InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3
Standard InChI Key CZEYJVKCCZPPNA-UHFFFAOYSA-N
SMILES COC(=O)CC1CCN1
Canonical SMILES COC(=O)CC1CCN1

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(azetidin-2-yl)acetate belongs to the azetidine derivative family, a class of strained four-membered cyclic amines with one nitrogen atom. Its molecular structure comprises an azetidine ring substituted at the 2-position with an acetoxymethyl group (-CH₂COOCH₃). The compound’s compact ring system induces significant ring strain (approximately 25–30 kcal/mol), which influences its reactivity and stability compared to larger cyclic amines like pyrrolidine or piperidine .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
CAS NumberVCID: VC13513342
Density1.12 g/cm³ (estimated)
Boiling Point215–220°C (predicted)
SolubilityMiscible in polar solvents

The azetidine ring’s puckered conformation and the electron-withdrawing acetate group create a polarized molecular framework, enabling nucleophilic attacks at the β-lactam carbonyl or the ester group . X-ray crystallography of analogous azetidin-2-ones reveals planar amide bonds and torsional angles consistent with moderate ring flexibility .

Synthesis and Manufacturing Pathways

The synthesis of methyl 2-(azetidin-2-yl)acetate typically involves two primary routes: acylative ring-opening and Staudinger β-lactam formation.

Acylative Ring-Opening Method

Azetidine reacts with methyl chloroacetate under basic conditions (e.g., K₂CO₃ or Et₃N) to yield the target compound. This one-step process achieves moderate yields (50–65%) but requires careful temperature control to minimize side reactions such as over-acylation or polymerization. The mechanism proceeds via nucleophilic substitution, where the azetidine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

Staudinger β-Lactam Synthesis

In a more complex approach, imines derived from substituted anilines undergo [2+2] cycloaddition with ketenes generated in situ from methyl 3-(chloroformyl)propionate. This method, adapted from penicillin analog synthesis , produces stereochemically defined β-lactams but requires anhydrous conditions and low temperatures (-78°C) to suppress ketene dimerization. Trans-diastereomers dominate the product mixture due to steric hindrance during cycloaddition .

Applications in Pharmaceutical Development

β-Lactam Antibiotic Precursors

Methyl 2-(azetidin-2-yl)acetate serves as a scaffold for semi-synthetic β-lactam antibiotics. By functionalizing the azetidine nitrogen with aryl groups (e.g., 3,4,5-trimethoxyphenyl), researchers have synthesized compounds with enhanced antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC₉₀: 2–4 µg/mL vs. 8 µg/mL for ampicillin) . The 2-azetidinone moiety improves resistance to β-lactamase enzymes through hydrophobic interactions with active-site residues .

Antimitotic Agents

Derivatives bearing 1,4-diaryl substituents exhibit tubulin polymerization inhibition, mimicking the mechanism of colchicine. For example, 1-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)azetidin-2-one demonstrates IC₅₀ values of 0.8 µM in MCF-7 breast cancer cells, correlating with G2/M cell cycle arrest . Structural analogs with naphthyl or furyl groups show improved solubility but reduced potency, highlighting the balance required in drug design .

Antimicrobial Coatings

Incorporating methyl 2-(azetidin-2-yl)acetate into polymer matrices (e.g., polyurethanes) confers antimicrobial properties. Quaternary ammonium-functionalized derivatives reduce E. coli viability by 99.9% within 4 hours via membrane disruption, making them suitable for medical device coatings .

Biological Activity and Mechanistic Insights

While direct studies on methyl 2-(azetidin-2-yl)acetate are sparse, its derivatives exhibit multifaceted bioactivity:

  • Antibacterial: N-alkylated analogs disrupt cell wall synthesis by binding penicillin-binding proteins (PBPs), with logP values (1.2–1.8) optimizing membrane permeability .

  • Anticancer: Aryl-substituted derivatives induce apoptosis via ROS-mediated mitochondrial dysfunction, showing selectivity indices >10 against cancer vs. normal cells .

  • Enzyme Inhibition: The β-lactam ring inhibits serine proteases (e.g., thrombin) through covalent acyl-enzyme intermediate formation, with Ki values in the nanomolar range .

Chemical Stability and Degradation Pathways

The compound’s stability is governed by ring strain and substituent effects:

  • Thermal Degradation: Decomposition begins at 150°C, producing methyl acrylate and azetidine via retro-ene reaction.

  • Hydrolytic Sensitivity: The ester group hydrolyzes in aqueous media (t₁/₂: 12 hours at pH 7), forming 2-(azetidin-2-yl)acetic acid. Acidic conditions accelerate hydrolysis (t₁/₂: 2 hours at pH 3).

  • Oxidative Stability: Exposure to H₂O₂ or O₃ leads to N-oxidation, generating azetidine N-oxide derivatives with reduced bioactivity .

Spectroscopic Characterization

Table 2: Key Spectroscopic Data

TechniqueSignals (δ in ppm or cm⁻¹)Assignment
¹H NMR (CDCl₃)3.67 (s, 3H, OCH₃)Methyl ester protons
3.45–3.20 (m, 4H, NCH₂)Azetidine ring protons
2.85 (t, 2H, CH₂CO)Acetate methylene
¹³C NMR170.5 (C=O)Ester carbonyl
52.1 (OCH₃)Methoxy carbon
48.3, 46.8 (NCH₂)Azetidine carbons
IR (neat)1740 cm⁻¹ν(C=O) ester
1260 cm⁻¹ν(C-O) ester

Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 129.1 (M⁺), with fragmentation pathways involving loss of CH₃OH (Δmlz 32) and COOCH₃ (Δmlz 59).

Industrial and Regulatory Considerations

Produced exclusively for research (≥98% purity by HPLC), methyl 2-(azetidin-2-yl)acetate falls under REACH exemption limits for low-volume chemicals (<1 ton/year). Patents (e.g., EP0116432A2) disclose its use in monocyclic β-lactam antibiotics but emphasize stringent handling protocols due to potential sensitization risks . Scalable synthesis remains challenging, with batch processes yielding <100 g per run.

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